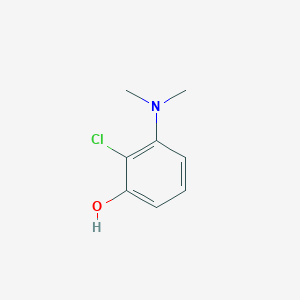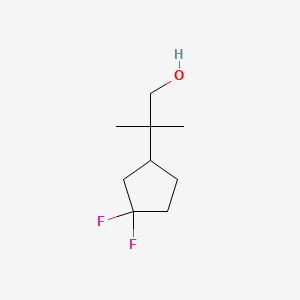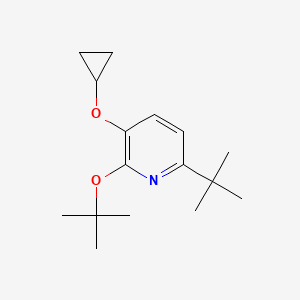![molecular formula C13H10ClN3S B14848841 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)
2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves the condensation of 2-thiopyrimidines with benzyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound’s reactivity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
作用機序
The mechanism of action of 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anticancer and antimicrobial activities .
類似化合物との比較
2-(Benzylthio)-6-phenylfuro[3,2-D]pyrimidine: This compound has a similar structure but with a furo ring instead of a pyrrolo ring.
Pyrazolo[3,4-D]pyrimidine: This compound has a pyrazolo ring fused to the pyrimidine ring and exhibits similar biological activities.
Uniqueness: 2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of both benzylthio and chloro groups. These structural features contribute to its distinct reactivity and biological activities compared to other pyrimidine derivatives.
特性
分子式 |
C13H10ClN3S |
|---|---|
分子量 |
275.76 g/mol |
IUPAC名 |
2-benzylsulfanyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3S/c14-11-10-6-7-15-12(10)17-13(16-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,17) |
InChIキー |
LEXNJYANHFZVRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=CN3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





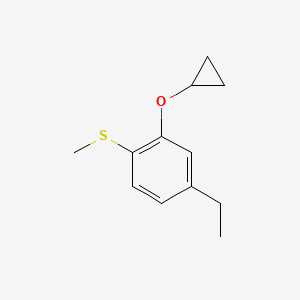


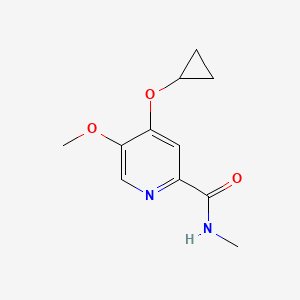

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
